Tert-butyl3-phenyl-1,2-oxazole-5-carboxylate
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Overview
Description
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted nitrile oxide with an alkyne in the presence of a catalyst to form the oxazole ring. The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or oxazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Oxazolone derivatives.
Reduction: Oxazoline or oxazolidine derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler analog without the tert-butyl ester and phenyl groups.
Oxazoline: A reduced form of oxazole with a saturated nitrogen atom.
Oxazolidine: A further reduced form with a fully saturated ring.
Uniqueness
Tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate is unique due to the presence of the tert-butyl ester and phenyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance its stability, solubility, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15NO3 |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
tert-butyl 3-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C14H15NO3/c1-14(2,3)17-13(16)12-9-11(15-18-12)10-7-5-4-6-8-10/h4-9H,1-3H3 |
InChI Key |
VYIVAUWPOLVZCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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